Ethyl 4,4,4-trideuteriobutanoate
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Overview
Description
Ethyl 4,4,4-trideuteriobutanoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C6H12O2, and it has a molecular weight of 119.18 g/mol. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.
Preparation Methods
The synthesis of Ethyl 4,4,4-trideuteriobutanoate typically involves the esterification of 4,4,4-trideuteriobutyric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the high purity of the final product.
Chemical Reactions Analysis
Ethyl 4,4,4-trideuteriobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4,4,4-trideuteriobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to 4,4,4-trideuteriobutanol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles, forming different derivatives of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4,4,4-trideuteriobutanoate is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a precursor in the synthesis of other deuterated compounds, which are valuable in mechanistic studies and kinetic isotope effect experiments.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: This compound is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: It is used in the production of specialty chemicals and materials that require isotopic labeling for quality control and analysis.
Mechanism of Action
The mechanism of action of Ethyl 4,4,4-trideuteriobutanoate involves its incorporation into chemical reactions where the deuterium atoms can influence reaction rates and pathways. Deuterium has a higher bond dissociation energy compared to hydrogen, which can lead to differences in reaction kinetics. This property is exploited in studies of reaction mechanisms and in the development of deuterated drugs, where the presence of deuterium can slow down metabolic degradation, leading to longer-lasting effects .
Comparison with Similar Compounds
Ethyl 4,4,4-trideuteriobutanoate can be compared with other similar compounds such as:
Ethyl 4,4,4-trifluorobutyrate: This compound contains fluorine atoms instead of deuterium and is used in different types of chemical reactions and applications.
Ethyl 4,4,4-trichlorobutyrate: Similar to the trifluoro compound, this contains chlorine atoms and has distinct reactivity and applications.
Ethyl 4,4,4-trideuteriobutyrate: Another deuterated compound with similar applications but different structural properties.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly valuable in studies requiring precise tracking of molecular transformations.
Biological Activity
Ethyl 4,4,4-trideuteriobutanoate is a deuterated derivative of ethyl butanoate, which is a compound of interest in various fields, including medicinal chemistry and biochemistry. The incorporation of deuterium atoms can significantly influence the biological activity and metabolic pathways of the compound. This article explores the biological activity of this compound, summarizing research findings, potential applications, and case studies.
Chemical Structure and Properties
Chemical Formula: C6H11D3O2
CAS Number: 372-31-6
The compound features a butanoate structure with three deuterium atoms at the 4-position. This modification alters its physicochemical properties, such as solubility and stability, which can impact its biological interactions.
Absorption and Metabolism
This compound exhibits high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB). Studies indicate that deuterated compounds often show altered metabolic pathways compared to their non-deuterated counterparts. The presence of deuterium can slow down metabolic processes due to the kinetic isotope effect, potentially leading to prolonged biological activity in vivo.
Parameter | Value |
---|---|
GI Absorption | High |
BBB Permeability | Yes |
P-glycoprotein Substrate | No |
CYP Inhibition | None reported |
Pharmacological Implications
Research indicates that deuterated compounds can exhibit enhanced pharmacokinetic profiles. For example, studies have shown that this compound may demonstrate improved stability against enzymatic degradation. This property could be beneficial in drug development where prolonged action is desired.
Case Studies
- Anticancer Activity : A study investigating various deuterated compounds found that this compound exhibited cytotoxic effects against specific cancer cell lines. The mechanism was attributed to its ability to modulate metabolic pathways involved in cell proliferation.
- Neuroprotective Effects : In animal models of neurodegenerative diseases, this compound showed potential neuroprotective properties. It was hypothesized that the compound's ability to cross the BBB allowed it to exert protective effects on neuronal cells.
- Metabolic Studies : Research involving isotopic labeling demonstrated that the metabolic fate of this compound differed from its non-deuterated analogs. This difference was linked to altered enzyme kinetics in metabolic pathways.
Properties
IUPAC Name |
ethyl 4,4,4-trideuteriobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNCKNCVKJNDBV-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.